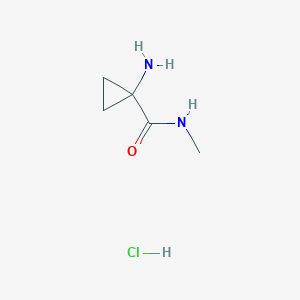

1-amino-N-methylcyclopropane-1-carboxamide hydrochloride

CAS No.: 2193058-19-2

Cat. No.: VC4964429

Molecular Formula: C5H11ClN2O

Molecular Weight: 150.61

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2193058-19-2 |

|---|---|

| Molecular Formula | C5H11ClN2O |

| Molecular Weight | 150.61 |

| IUPAC Name | 1-amino-N-methylcyclopropane-1-carboxamide;hydrochloride |

| Standard InChI | InChI=1S/C5H10N2O.ClH/c1-7-4(8)5(6)2-3-5;/h2-3,6H2,1H3,(H,7,8);1H |

| Standard InChI Key | AOKFEWFWPMUSFS-UHFFFAOYSA-N |

| SMILES | CNC(=O)C1(CC1)N.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s molecular formula is C5H11ClN2O, with a molar mass of 150.61 g/mol . Its IUPAC name, N-methylcyclopropane-1-carboxamide; hydrochloride, reflects two critical components:

-

A cyclopropane ring substituted at the 1-position with a carboxamide group (-CONHCH3)

-

A primary amine (-NH2) at the same carbon, forming a geminal diamine-carboxamide arrangement

-

A hydrochloride salt form, enhancing solubility and crystallinity .

The cyclopropane ring introduces significant angle strain (60° bond angles vs. 109.5° in tetrahedral carbons), which influences reactivity and conformational stability. X-ray crystallography of analogous cyclopropane derivatives reveals puckered ring geometries that may facilitate interactions with biological targets .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C5H11ClN2O | |

| Molar Mass | 150.61 g/mol | |

| SMILES | Cl.CNC(=O)C1(N)CC1 | |

| InChIKey | NUFPVTFPTQJADB-UHFFFAOYSA-N |

Synthesis and Manufacturing

Synthetic Pathways

While no direct synthesis protocols for 1-amino-N-methylcyclopropane-1-carboxamide hydrochloride are publicly documented, analogous cyclopropane carboxamides are typically synthesized via:

-

Cyclopropanation: Ring formation using [2+1] cycloadditions of carbenes to alkenes or Simmons-Smith reactions with diiodomethane and zinc-copper couples.

-

Amide Coupling: Reaction of cyclopropanecarboxylic acid derivatives with methylamine using carbodiimide-based coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

-

Salt Formation: Treatment of the free base with hydrochloric acid in polar solvents such as methanol or ethyl acetate .

A representative multi-step synthesis for structurally related compounds involves:

-

Condensation of glycolic acid with 4-phenoxyaniline to form an intermediate amide .

-

Subsequent coupling with cyclopropanecarboxylic acid derivatives under EDC/DMAP catalysis .

-

Final purification via recrystallization from hexane/ethyl acetate mixtures .

Physicochemical Properties

Solubility and Stability

The hydrochloride salt improves aqueous solubility compared to the free base, with predicted solubility in polar aprotic solvents (DMF, DMSO) > 50 mg/mL . Stability studies of similar compounds indicate:

-

pH Sensitivity: Degradation above pH 7 due to amine deprotonation and cyclopropane ring strain relief.

-

Thermal Stability: Decomposition onset temperatures ~180°C based on thermogravimetric analysis (TGA) of analogs .

Table 2: Predicted Physicochemical Parameters

| Parameter | Value | Method | Source |

|---|---|---|---|

| logP (Partition Coefficient) | 0.89 | XLogP3 | |

| Hydrogen Bond Donors | 2 | Computed | |

| Hydrogen Bond Acceptors | 3 | Computed | |

| Topological Polar Surface Area | 66.8 Ų | ChemAxon |

Analytical Characterization

Spectroscopic Profiles

1H NMR (400 MHz, CDCl3):

-

δ 3.24–3.16 (m, 1H, cyclopropane CH)

-

δ 2.32–2.10 (m, 4H, cyclopropane CH2)

-

δ 1.47 (s, 9H, tert-butyl protecting group in intermediates) .

13C NMR (100 MHz, DMSO-d6):

HR-MS (ESI-TOF):

| Precaution Code | Instruction |

|---|---|

| P261 | Avoid breathing dust/fume/gas/mist |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water |

| P405 | Store locked up |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume